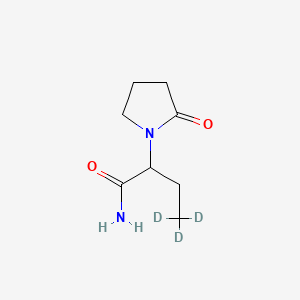
Phenol, 2,2'-butylidenebis[4,6-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of phenol derivatives with butylidene compounds under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of quinones, while reduction may produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular components to exert its effects. Molecular docking studies have shown its binding affinity to specific proteins, which helps in understanding its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] stands out due to its specific structural arrangement, which imparts unique reactivity and properties.
Eigenschaften
CAS-Nummer |
51685-31-5 |
|---|---|
Molekularformel |
C32H50O2 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)butyl]phenol |
InChI |
InChI=1S/C32H50O2/c1-14-15-22(23-16-20(29(2,3)4)18-25(27(23)33)31(8,9)10)24-17-21(30(5,6)7)19-26(28(24)34)32(11,12)13/h16-19,22,33-34H,14-15H2,1-13H3 |
InChI-Schlüssel |
ZWHPPPRROACAFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



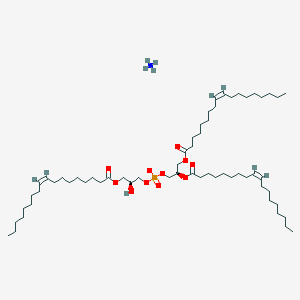
![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)
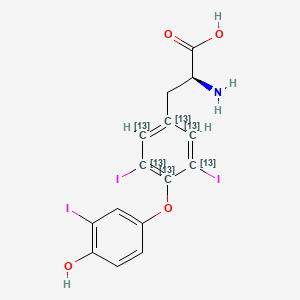
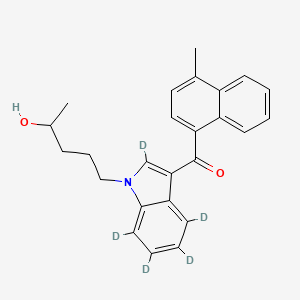

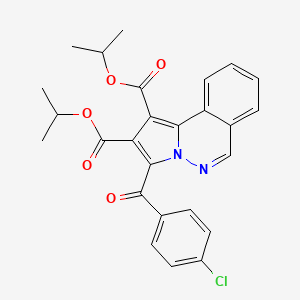

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)
![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)


